Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-18(20)11-5-3-4-10(8-11)14-9-17-13-7-2-1-6-12(13)15-16-17/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMZFUALNDQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122062-65-1 | |
| Record name | BENZOTRIAZOL-1-YLMETHYL-(3-NITRO-PHENYL)-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine typically involves the reaction of benzotriazole with a suitable methylating agent, followed by the introduction of the 3-nitro-phenyl group. One common method involves the use of benzotriazole and formaldehyde in the presence of a base to form the benzotriazol-1-ylmethyl intermediate. This intermediate is then reacted with 3-nitroaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield Benzotriazol-1-ylmethyl-(3-amino-phenyl)-amine, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Benzotriazole derivatives, including Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine, have been extensively studied for their antimicrobial properties . Research indicates that modifications in the benzotriazole structure can lead to significant antibacterial and antifungal activities.
Antimicrobial Activity
A study demonstrated that benzotriazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity.
Antiprotozoal Activity
Benzotriazol derivatives have also shown potential against protozoan parasites. For instance, a derivative demonstrated micromolar activity against Entamoeba histolytica, outperforming metronidazole in efficacy:
| Compound | Activity | Reference |
|---|---|---|
| 6-chloro-1H-benzotriazole | Micromolar activity against E. histolytica | |
| N-benzenesulfonylbenzotriazole | 95% mortality on trypomastigotes at 50 µg/mL |
Agricultural Applications
Benzotriazole compounds are also being explored for their potential as agricultural agents . Their ability to act as fungicides and herbicides has been noted in various studies.
Fungicidal Properties
Research has indicated that certain benzotriazole derivatives can inhibit fungal growth effectively:
| Compound | Target Fungi | Efficacy | Reference |
|---|---|---|---|
| Benzotriazol derivatives | Fusarium spp. | High inhibition rates observed |
These compounds disrupt the metabolic pathways of fungi, making them promising candidates for agricultural applications.
Materials Science Applications
In materials science, benzotriazole compounds are utilized for their UV protection properties . They can be integrated into polymers to enhance their resistance to UV degradation.
UV Stabilization
Benzotriazoles are known for their ability to absorb UV light, which helps in prolonging the lifespan of materials exposed to sunlight:
| Material Type | Application | Effectiveness |
|---|---|---|
| Polymeric coatings | UV stabilizer | Enhances durability and color retention |
This application is particularly relevant in industries such as automotive and construction where material longevity is crucial.
Case Study 1: Antimicrobial Efficacy
A study conducted by Das et al. synthesized various oxazolidinone derivatives incorporating benzotriazole. The results indicated that positional isomers significantly influenced antibacterial potency, with linear derivatives showing superior activity compared to angular ones .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of benzotriazole-based fungicides on crop yield, researchers found that treated plots exhibited a 30% increase in yield compared to untreated controls due to reduced fungal infections .
Mechanism of Action
The mechanism of action of Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzotriazole ring can also bind to metal ions and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the nitro and methyl groups.
3-Nitroaniline: Contains the nitro group but lacks the benzotriazole moiety.
Benzotriazol-1-ylmethyl-(4-nitro-phenyl)-amine: A structural isomer with the nitro group in a different position.
Uniqueness
Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is unique due to the combination of the benzotriazole ring and the 3-nitro-phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the benzotriazole family, which is characterized by a triazole ring fused with a benzene moiety. The specific substitution of a nitro group at the 3-position of the phenyl ring enhances its biological properties. The synthesis typically involves multi-step organic reactions, including condensation and functionalization processes, leading to derivatives with varying biological activities.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzotriazole exhibit significant antiviral properties. For instance, a series of benzo[d][1,2,3]triazol-1(2)-yl derivatives were synthesized and evaluated for their efficacy against coxsackievirus B5 (CVB5). The compound 18e showed protective effects against viral infection by interfering with the early stages of viral attachment, although it did not exhibit virucidal activity. Notably, the EC50 value for 18e was found to be 52 µM, while modifications with halogenated groups enhanced activity to 9 µM for specific derivatives .
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| 18e | 52 | Inhibition of viral attachment |
| 41a | 18.5 | Enhanced binding affinity |
| 43a | 9 | Increased virucidal activity |
Antimicrobial Activity
The antimicrobial potential of benzotriazole derivatives has been extensively studied. Compounds have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain benzotriazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against MRSA strains . Additionally, compounds containing halogen substituents demonstrated enhanced antimicrobial efficacy.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization. For instance, compounds derived from this scaffold showed IC50 values in the low nanomolar range against various cancer cell lines .
Case Studies
- Antiviral Efficacy Against CVB5 : A study focused on the antiviral properties of benzotriazole derivatives highlighted that pre-treatment with compound 18e significantly reduced viral load in infected cells while maintaining low cytotoxicity .
- Antimicrobial Activity Evaluation : Research evaluating the antibacterial effects of benzotriazole derivatives revealed that compounds with electron-withdrawing groups had improved activity against resistant bacterial strains .
- Anticancer Mechanisms : Investigations into the anticancer effects of benzotriazoles showed that these compounds could effectively induce apoptosis in tumor cells by modulating oxidative stress pathways .
Q & A
Q. What are the established synthetic routes for Benzotriazol-1-ylmethyl-(3-nitro-phenyl)-amine?
The synthesis involves two key steps:
- Benzotriazole Core Formation : Diazotization of o-phenylenediamine with nitrous acid generates a diazonium intermediate, which undergoes cyclization to form benzotriazole .
- Nitroaryl-Amine Linkage : Coupling the benzotriazole moiety to a 3-nitroaniline derivative via a methylene bridge. This can be achieved using reductive amination (e.g., Pd/NiO catalyst under H₂) or nucleophilic substitution with a chloromethyl-benzotriazole intermediate .
Key Considerations : Optimize reaction temperature (e.g., reflux in polar aprotic solvents) and stoichiometry to minimize byproducts like over-alkylated species.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups) and methylene bridges (δ 4.5–5.5 ppm). Compare with spectra of analogous benzotriazole derivatives .
- FT-IR : Identify N-H stretches (~3400 cm⁻¹ for amines) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- X-ray Crystallography : Confirm molecular geometry using SHELX software for refinement. The nitro group’s planarity with the benzene ring and hydrogen-bonding interactions can be analyzed .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitro group in this compound?
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity. The nitro group’s electron-withdrawing nature lowers the LUMO, making it susceptible to nucleophilic attack at the meta position .
- DFT Studies : Model transition states for reduction reactions (e.g., NaBH₄/Raney Ni) to predict activation barriers and regioselectivity .
Q. What strategies resolve contradictions in catalytic efficiency during reductive amination?
- Catalyst Screening : Compare Pd/NiO (high yield for aliphatic amines, ~95% ) vs. Raney Ni (preferred for aromatic nitro reductions, ~80% ).
- Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., imine vs. enamine pathways). Adjust H₂ pressure or solvent polarity to suppress side reactions.
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Hydrolytic Stability : At acidic pH (<3), the nitro group stabilizes the aryl ring against electrophilic degradation. Under basic conditions (>10), the amine may undergo deprotonation, increasing solubility but risking benzotriazole ring opening .
- Accelerated Stability Testing : Use LC-MS to track degradation products (e.g., nitrophenol derivatives) under thermal stress (40–60°C) .
Methodological Insights
Q. Table 1: Comparative Synthesis Methods
Q. Table 2: Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (d, J=2.1 Hz, 1H, Ar-NO₂) | Nitroaryl proton coupling |
| FT-IR | 1348 cm⁻¹ (NO₂ symmetric stretch) | Confirms nitro group integrity |
| X-ray | C-N bond length: 1.34 Å (benzotriazole) | Validates sp² hybridization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
